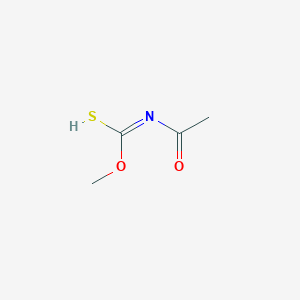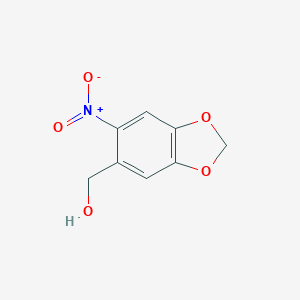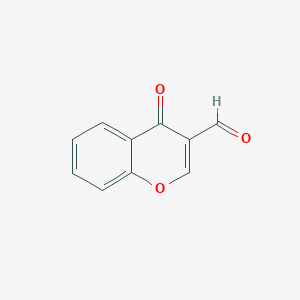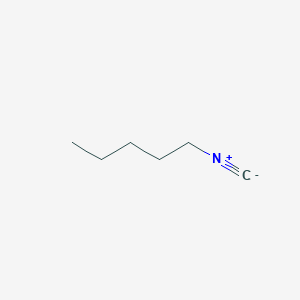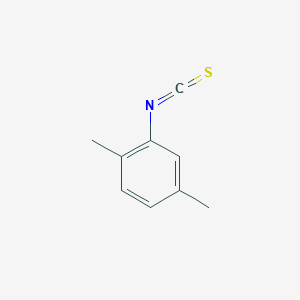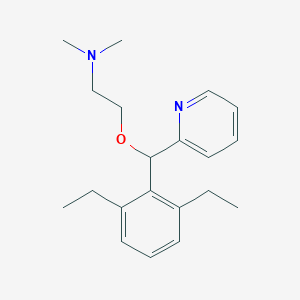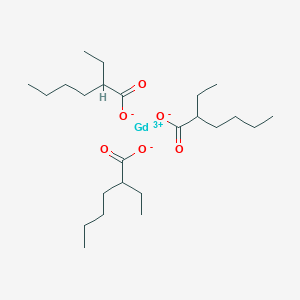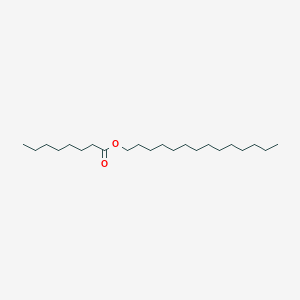
Tetradecyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl octanoate, also known as methyl myristate, is a fatty acid ester commonly used in scientific research. It is a colorless liquid with a mild odor and is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has numerous applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Mécanisme D'action
The mechanism of action of tetradecyl octanoate is not fully understood. However, it is believed to interact with cellular membranes and affect their fluidity and permeability. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Effets Biochimiques Et Physiologiques
Tetradecyl octanoate has been shown to have various biochemical and physiological effects. It has been reported to increase insulin sensitivity and glucose uptake in adipocytes, making it a potential therapeutic agent for diabetes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Tetradecyl octanoate has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It is also a stable compound that can be stored for long periods without degradation. However, it has limitations as well. It is highly lipophilic, which makes it difficult to work with in aqueous solutions. It also has a relatively low boiling point, which can make it difficult to handle at high temperatures.
Orientations Futures
There are several future directions for research on tetradecyl octanoate. One area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further research is also needed to elucidate its mechanism of action and its effects on cellular membranes.
Conclusion
Tetradecyl octanoate is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable tool for studying various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
Tetradecyl octanoate can be synthesized through the esterification reaction between myristic acid and methanol. The reaction is catalyzed by concentrated sulfuric acid and heated to reflux. The product is then purified through distillation and recrystallization to obtain pure tetradecyl octanoate.
Applications De Recherche Scientifique
Tetradecyl octanoate has been widely used in scientific research due to its unique properties. It is commonly used as a solvent for lipophilic compounds and as a substrate for lipase activity assays. It is also used as a model compound for studying the metabolism of fatty acid esters in the human body.
Propriétés
Numéro CAS |
16456-36-3 |
|---|---|
Nom du produit |
Tetradecyl octanoate |
Formule moléculaire |
C22H44O2 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
tetradecyl octanoate |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-10-11-12-13-14-15-17-19-21-24-22(23)20-18-16-8-6-4-2/h3-21H2,1-2H3 |
Clé InChI |
HJUSCZXBOMVODD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCCCCCC |
Autres numéros CAS |
16456-36-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



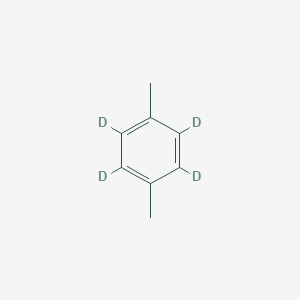
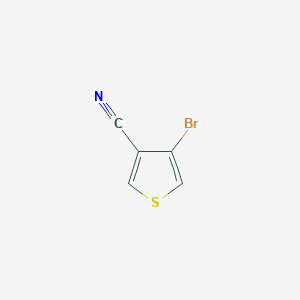
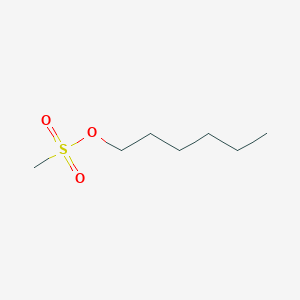
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
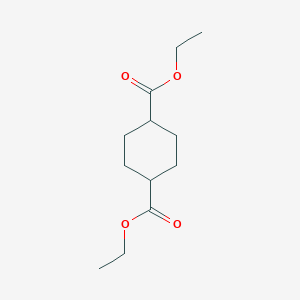
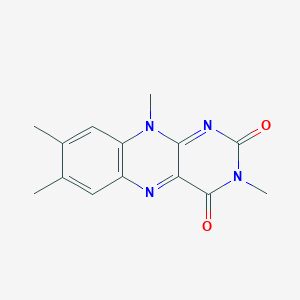
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
